Biotin Synthase Substrate Kinetics
While the (4R,5R)-isomer is a specific substrate, its affinity and conversion rate by biotin synthase differ significantly from other isomers. (4R,5R)-dethiobiotin is a key tool for determining stereospecific kinetic parameters. In a characterized system using Arabidopsis biotin synthase, dethiobiotin (used as a racemic or mixture) displayed a Michaelis constant (Km) of 30 μM [1]. This value provides a critical benchmark for the enzyme's substrate affinity and can be contrasted with the competitive inhibition behavior observed with other analogs, such as the naturally occurring (4R,5S)-isomer's inhibitory effect in bacterial systems [2].
| Evidence Dimension | Enzyme Kinetics (Km for Biotin Synthase) |
|---|---|
| Target Compound Data | Km = 30 μM (for dethiobiotin; stereochemistry of substrate in assay not fully resolved, but used as a reference for the class) |
| Comparator Or Baseline | Biotin (product, no Km reported as it is not a substrate); Other isomers show differential activity (e.g., (4R,5S) acts as a competitive inhibitor in L. casei) [2]. |
| Quantified Difference | Not directly quantifiable as a single number due to different mechanisms; (4R,5S) acts as an inhibitor rather than a substrate in specific bacterial assays, unlike the (4R,5R) isomer. |
| Conditions | In vitro assay with Arabidopsis biotin synthase expressed in E. coli [1]. |
Why This Matters
This Km value is essential for designing in vitro biotin synthase assays; using an undefined isomer mixture would compromise the accuracy of kinetic modeling and inhibitor screening, as different isomers may bind but fail to be processed correctly.
- [1] Picciocchi, A., Douce, R., & Alban, C. (2003). Biochemical Characterization of the Arabidopsis Biotin Synthase Reaction. The Importance of Mitochondria in Biotin Synthesis. Plant Physiology, 132(2), 726–735. View Source
- [2] Birnbaum, J., & Lichstein, H. C. (1966). Metabolism of biotin and analogues of biotin by microorganisms. IV. Degradation of biotin, oxybiotin, and desthiobiotin by Lactobacillus casei. Journal of Bacteriology, 92(4), 925–930. View Source
